Methyl 4-amino-3-(difluoromethoxy)benzoate
Overview
Description
“Methyl 4-amino-3-(difluoromethoxy)benzoate” is a chemical compound with the CAS Number: 1096816-13-5 . It has a molecular weight of 217.17 . The IUPAC name for this compound is methyl 4-amino-3-(difluoromethoxy)benzoate . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “Methyl 4-amino-3-(difluoromethoxy)benzoate” is 1S/C9H9F2NO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,12H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 4-amino-3-(difluoromethoxy)benzoate” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Labeling
- Methyl 4-amino-3-(difluoromethoxy)benzoate has been utilized in the synthesis of labeled compounds. For instance, the compound was used in the preparation of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate. This process involved several steps, including carbonation, coupling, and reduction, to achieve high specific activities for research applications in radiopharmaceuticals (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Medicinal Chemistry
- In medicinal chemistry, derivatives of methyl 4-amino-3-(difluoromethoxy)benzoate have been synthesized for potential use as radiotracers in imaging Alzheimer's disease. The synthesis involved complex steps to yield carbon-11 labeled CK1 inhibitors, demonstrating the compound's role in developing diagnostic tools (Gao, Wang, & Zheng, 2018).
Antimicrobial Activity
- Derivatives of methyl 4-amino-3-(difluoromethoxy)benzoate have shown significant antimicrobial activity. For instance, novel arylazopyrazolones substituted with thiazolyhydrazone, synthesized from 4-(1H)-benzotriazoyl methyl amino benzoate, exhibited considerable activity against various bacteria and fungi (Shah, 2014).
Polymer Synthesis
- In the field of polymer science, methyl 4-amino-3-(difluoromethoxy)benzoate was used in synthesizing hyperbranched aromatic polyamide. This involved thermal polymerization to produce polymers with specific properties, such as solubility in various solvents and distinct molecular weights (Yang, Jikei, & Kakimoto, 1999).
Molecular Structure Studies
- Studies on molecular structures, such as hydrogen-bonded supramolecular structures, have used methyl 4-amino-3-(difluoromethoxy)benzoate derivatives. These studies contribute to understanding molecular interactions and designing materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Chemical Synthesis
- The compound has been applied in chemical synthesis processes, such as the preparation of N-phthaloylated amino acids and peptide derivatives. This reagent proved efficient in racemization-free phthaloylation, demonstrating its versatility in organic synthesis (Casimir, Guichard, & Briand, 2002).
Safety And Hazards
properties
IUPAC Name |
methyl 4-amino-3-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNAKUPIZUEQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(difluoromethoxy)benzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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